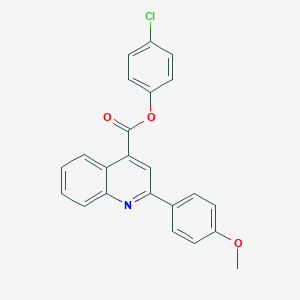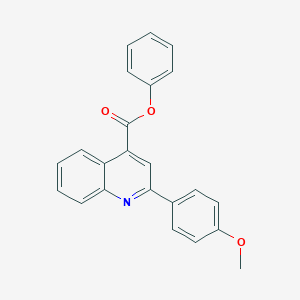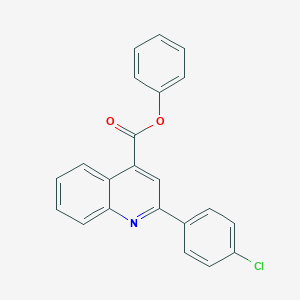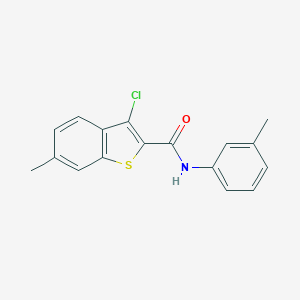![molecular formula C19H19ClN2OS B418275 2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole CAS No. 332380-68-4](/img/structure/B418275.png)
2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-Tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The oxadiazole ring is substituted with a 4-tert-butylphenyl group at the 2-position and a (4-chlorophenyl)methylsulfanyl group at the 5-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, along with the bulky tert-butylphenyl and (4-chlorophenyl)methylsulfanyl substituents. These groups could potentially influence the compound’s reactivity and properties .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the oxadiazole ring and the electron-donating nature of the tert-butylphenyl group. The presence of the chlorophenyl group could potentially make the compound susceptible to nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially result in increased stability and rigidity. The tert-butylphenyl and (4-chlorophenyl)methylsulfanyl groups could influence the compound’s solubility and lipophilicity .
科学的研究の応用
OLED and LED Material Enhancement
2,5 disubstituted-1,3,4-oxadiazoles, including derivatives similar to the mentioned compound, are intensively used as electron transport materials in organic light-emitting diodes (OLEDs). The structural properties of these compounds contribute significantly to the performance enhancement of OLEDs. In-depth studies on their crystal structures and properties lead to a profound understanding of their structure-property relationships, crucial for further advancements in this field (Emmerling et al., 2012).
Thermally Activated Delayed Fluorescence (TADF)
Certain oxadiazole derivatives exhibit Thermally Activated Delayed Fluorescence (TADF). These compounds are used in donor-acceptor fluorophores, significantly enhancing the performance of OLEDs. The introduction of alkyl and carbazole substitutions in these compounds results in blue-shifted fluorescence and maintains a suitable singlet-triplet energy separation, crucial for efficient light emission and high-performance OLEDs (Cooper et al., 2022).
Antibacterial and Enzyme Inhibitory Potential
The framework of certain oxadiazole derivatives, including the compound of interest, has shown promising antibacterial activity against various bacterial strains. Moreover, these compounds have demonstrated moderate inhibitory potential against enzymes like α-chymotrypsin. The structure-activity relationship and molecular docking studies of these compounds provide insights into their bioactive sites and potential applications in antibacterial therapies (Siddiqui et al., 2014).
Photoluminescence Properties
Derivatives of 1,3,4-oxadiazole are known for their photoluminescent properties. The synthesis and characterization of these compounds, including their absorption, emission spectra, and quantum yields, are essential for understanding their potential applications in fields like sensor technology and light-emitting devices. The introduction of various substituents can lead to changes in band gap energy and enhance the photoluminescence properties of these compounds (Zhen-yang, 2011).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2OS/c1-19(2,3)15-8-6-14(7-9-15)17-21-22-18(23-17)24-12-13-4-10-16(20)11-5-13/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKVFMADDHMKTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-Chlorophenyl)-2-[(cyclohexylmethyl)sulfanyl]-6-(4-methoxyphenyl)nicotinonitrile](/img/structure/B418193.png)




![N-[1,1'-biphenyl]-2-yl-2-(4-methylphenyl)-4-quinolinecarboxamide](/img/structure/B418201.png)





![3-Chloro-6-methyl-N-(naphthalen-1-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B418213.png)


